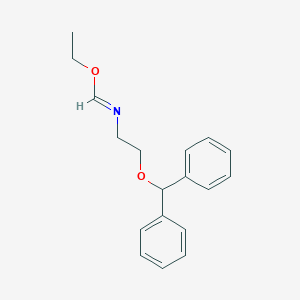
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-, commonly known as Diphenhydramine, is a histamine H1 antagonist, which is used as an antihistamine, sedative, and antiemetic. Diphenhydramine is a widely used drug in the medical field, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial topics to explore.
作用机制
Diphenhydramine exerts its pharmacological effects by blocking the H1 receptor, which is responsible for mediating the effects of histamine. By blocking the H1 receptor, diphenhydramine reduces the symptoms of allergies, such as itching, sneezing, and runny nose. Diphenhydramine also has sedative effects due to its ability to cross the blood-brain barrier and bind to the histamine receptors in the brain.
生化和生理效应
Diphenhydramine has a variety of biochemical and physiological effects, including reducing the release of histamine, inhibiting the activation of mast cells, and reducing the permeability of blood vessels. Diphenhydramine also has anticholinergic effects, which can cause dry mouth, blurred vision, and urinary retention.
实验室实验的优点和局限性
Diphenhydramine is a widely used drug in laboratory experiments due to its ability to block the H1 receptor and its sedative effects. However, diphenhydramine has limitations as a research tool, including its potential to cause anticholinergic side effects and its narrow therapeutic window.
未来方向
Future research on diphenhydramine could focus on developing new formulations of the drug with improved pharmacokinetic properties and reduced side effects. Additionally, research could explore the potential therapeutic applications of diphenhydramine in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Finally, research could investigate the role of diphenhydramine in modulating the immune system and its potential as an immunomodulatory agent.
合成方法
Diphenhydramine is synthesized through the reaction of benzhydryl chloride and 2-diethylaminoethanol in the presence of sodium amide. The product is then purified through recrystallization, and the final product is obtained as a white crystalline powder.
科学研究应用
Diphenhydramine has been extensively studied for its potential therapeutic applications in various medical conditions, including allergies, motion sickness, insomnia, and anxiety disorders. Diphenhydramine is also used as a research tool to study the role of histamine in the central nervous system and its effects on cognitive function.
属性
CAS 编号 |
101418-32-0 |
|---|---|
产品名称 |
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- |
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
ethyl N-(2-benzhydryloxyethyl)methanimidate |
InChI |
InChI=1S/C18H21NO2/c1-2-20-15-19-13-14-21-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2,13-14H2,1H3 |
InChI 键 |
IGSUGSIUMZOOLX-UHFFFAOYSA-N |
SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
同义词 |
N-(2-benzhydryloxyethyl)-1-ethoxy-methanimine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



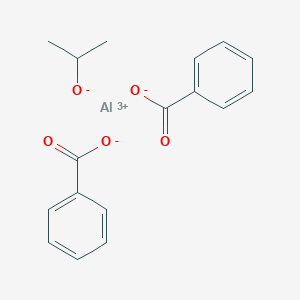
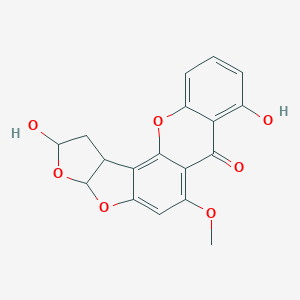
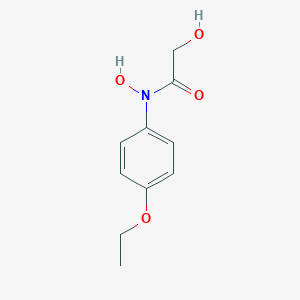
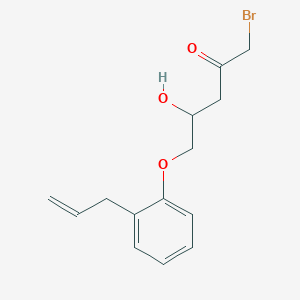
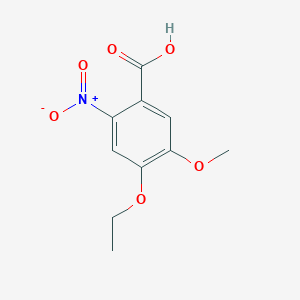
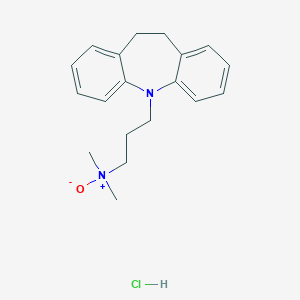
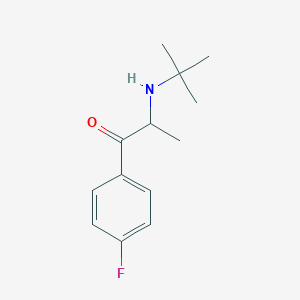
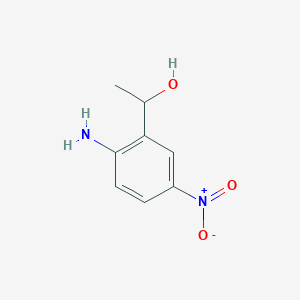
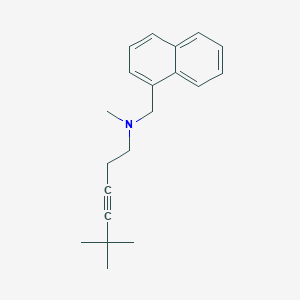
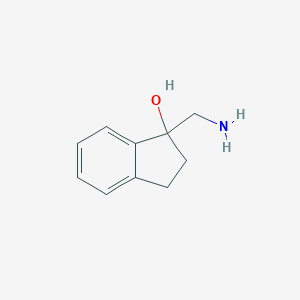
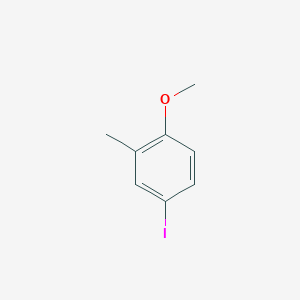
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
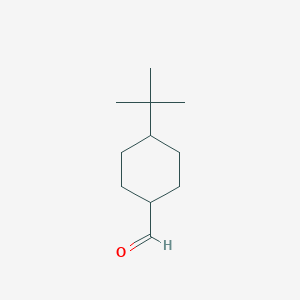
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)